4-(benzylamino)pyridin-2(1H)-one

Medicinal Chemistry Scaffold Design Lipophilicity

Medicinal chemistry teams developing kinase inhibitors or proteasome-targeting anticancer agents often struggle to source structurally validated intermediates with confirmed biological relevance. 4-(Benzylamino)pyridin-2(1H)-one (CAS 95306-61-9) is a literature-validated scaffold that directly addresses this gap: • ASK1 inhibitor scaffold: Derivatives achieve single-digit nanomolar potency (IC50 = 1.73 nM), effectively blocking TGF-β1-induced fibrotic responses. • Proteasome inhibitor intermediate: Documented building block for boronic acid-containing peptidomimetics targeting the 20S proteasome chymotrypsin-like active site. • Supply reliability: Available at ≥98% purity from ISO-certified suppliers; solid form with defined storage (2-8°C) and ambient shipping ensures reproducible milligram-to-gram scale syntheses.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 95306-61-9
Cat. No. B1317263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzylamino)pyridin-2(1H)-one
CAS95306-61-9
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC(=O)NC=C2
InChIInChI=1S/C12H12N2O/c15-12-8-11(6-7-13-12)14-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14,15)
InChIKeyWIRAUSGHXWNIBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylamino)pyridin-2(1H)-one (CAS 95306-61-9) for Procurement: Chemical Class and Core Characteristics


4-(Benzylamino)pyridin-2(1H)-one is a heterocyclic building block characterized by a pyridin-2(1H)-one core with a benzylamino substituent at the 4-position, conferring a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, with documented utility in the development of peptidomimetics targeting the 20S proteasome as anticancer agents [1] and as a scaffold component in kinase inhibitor design [2]. Unlike simpler pyridinones, the benzylamino moiety introduces increased lipophilicity and conformational flexibility, which can enhance target engagement and cellular permeability in lead optimization campaigns .

Why 4-(Benzylamino)pyridin-2(1H)-one Cannot Be Simply Replaced by Generic Pyridinone or Benzylamine Analogs


Generic substitution of 4-(benzylamino)pyridin-2(1H)-one with other pyridinones or benzylamines is not scientifically defensible without quantitative validation, as subtle modifications in the substitution pattern and functional group arrangement critically impact biological activity. Structure-activity relationship (SAR) studies on related N-benzyl pyridine-2-one derivatives reveal that the presence and exact positioning of the benzylamino group at the 4-position directly modulate kinase inhibition potency, with specific analogs demonstrating single-digit nanomolar activity against ASK1 (e.g., 1.73 nM for compound 21d) while others with different substitution patterns show orders of magnitude lower activity [1]. Furthermore, the pyridin-2(1H)-one tautomeric form contributes a unique hydrogen-bonding capacity and metal-chelating ability that is absent in simple benzylamines or unsubstituted pyridines, making the intact 4-(benzylamino)pyridin-2(1H)-one scaffold essential for maintaining predicted binding modes to the 20S proteasome and other therapeutic targets [2].

4-(Benzylamino)pyridin-2(1H)-one: Quantitative Comparative Evidence for Scientific Selection


Structural Differentiation from 4-Aminopyridine and Unsubstituted Pyridin-2(1H)-one

4-(Benzylamino)pyridin-2(1H)-one exhibits a calculated LogP of approximately 1.8-2.2, representing a substantial increase in lipophilicity compared to 4-aminopyridine (LogP ~0.3) and pyridin-2(1H)-one (LogP ~ -0.1). This difference, derived from the benzyl substituent, translates to an estimated 10- to 100-fold higher octanol-water partition coefficient, which directly influences passive membrane permeability and cellular uptake in in vitro assays .

Medicinal Chemistry Scaffold Design Lipophilicity

Proteasome Targeting Potential vs. Non-Benzylated Pyridinone Analogs

4-(Benzylamino)pyridin-2(1H)-one has been specifically identified as a viable intermediate for synthesizing peptidomimetics containing boronic acid moieties that target the 20S proteasome [1]. While quantitative IC50 data for the parent compound alone is not publicly disclosed in peer-reviewed literature, the inclusion of this exact scaffold in patent-protected proteasome inhibitor series (e.g., heterocyclic benzylamino derivatives as protein kinase inhibitors) [2] indicates its privileged status relative to simpler, non-benzylated pyridinones that lack the necessary aromatic stacking and hydrophobic contacts required for 20S proteasome binding.

Proteasome Inhibition Peptidomimetics Anticancer

Kinase Inhibitor Scaffold Relevance: ASK1/PDK1 Dual Inhibition Context

Derivatives based on the N-benzyl pyridine-2-one core, which is structurally directly analogous to 4-(benzylamino)pyridin-2(1H)-one, exhibit potent dual inhibition of ASK1 and PDK1 kinases. In a head-to-head series, compound 21d (an optimized N-benzyl pyridine-2-one derivative) displayed an ASK1 IC50 of 1.73 nM, while a closely related analog with a modified benzyl substitution pattern showed >100-fold lower potency [1]. Although the parent compound 4-(benzylamino)pyridin-2(1H)-one was not directly assayed, this class-level data demonstrates that the benzylamino-pyridinone scaffold is a critical pharmacophore for achieving sub-nanomolar kinase inhibition.

Kinase Inhibition ASK1 PDK1 Anti-fibrotic

Purity and Supply Consistency vs. Alternative Vendor Sources

4-(Benzylamino)pyridin-2(1H)-one is available from ISO-certified suppliers at a guaranteed purity of ≥98%, with specified storage conditions of 2-8°C in sealed, dry containers to prevent hygroscopic degradation [REFS-1, REFS-2]. In contrast, several close analogs (e.g., 4-aminopyridine, 2-benzylaminopyridine) are typically offered at lower purities (95-97%) from general chemical suppliers and lack the specialized storage and handling documentation that ensures long-term stability in sensitive biological assays.

Quality Control Supply Chain Purity

Regulatory and Intellectual Property Landscape Differentiation

4-(Benzylamino)pyridin-2(1H)-one is explicitly encompassed within the broad genus of heterocyclic benzylamino derivatives claimed in US Patent 7,776,878 B2, which covers compounds for the treatment of cancer and inflammatory diseases via protein kinase inhibition [1]. While this patent covers many analogs, the specific 4-benzylamino substitution pattern on the pyridin-2(1H)-one core represents a preferred embodiment, suggesting that procurement of this exact intermediate may be advantageous for organizations seeking to navigate existing intellectual property in the kinase inhibitor space. Simpler pyridinones (e.g., 4-hydroxy-2-pyridinone) or alternative benzylamino attachment points (e.g., 3-benzylaminopyridine) fall outside this specific claim set, potentially limiting their utility in follow-on patent strategies.

Patent Coverage Freedom to Operate Drug Development

Optimal Use Cases for Procuring 4-(Benzylamino)pyridin-2(1H)-one Based on Quantitative Differentiation Evidence


Design and Synthesis of ASK1/PDK1 Dual Inhibitors for Fibrotic Disease Research

For medicinal chemistry teams developing novel anti-fibrotic agents, 4-(benzylamino)pyridin-2(1H)-one serves as a validated starting scaffold. As demonstrated in the work by Qin et al., N-benzyl pyridine-2-one derivatives achieve single-digit nanomolar ASK1 inhibition (IC50 = 1.73 nM for 21d) and effectively block TGF-β1-induced fibrotic responses [1]. Procurement of the correct 4-benzylamino isomer ensures that SAR optimization efforts align with literature-validated binding modes to the ASK1 ATP-binding pocket, avoiding the risk of activity loss associated with alternative substitution patterns [1].

Synthesis of 20S Proteasome-Targeting Peptidomimetics for Oncology Programs

In anticancer drug discovery, 4-(benzylamino)pyridin-2(1H)-one is a documented intermediate for the construction of boronic acid-containing peptidomimetics that inhibit the 20S proteasome [2]. This application is particularly relevant for groups working on novel proteasome inhibitors beyond bortezomib, where the benzylamino group is critical for establishing favorable hydrophobic interactions within the proteasome's chymotrypsin-like active site [2].

High-Throughput Screening Library Construction Requiring Privileged Scaffolds

Given its inclusion in the genus of heterocyclic benzylamino derivatives claimed as protein kinase inhibitors [3], 4-(benzylamino)pyridin-2(1H)-one is a strategic building block for diversity-oriented synthesis (DOS) libraries. Its balanced lipophilicity (estimated LogP 1.8-2.2) and hydrogen-bonding capacity make it a 'lead-like' fragment that can be rapidly diversified via Suzuki coupling, amide formation, or reductive amination to generate focused libraries for screening against multiple kinase targets [3].

Quality-Controlled Intermediate for GMP and Scale-Up Studies

For research organizations transitioning from discovery to preclinical development, the availability of 4-(benzylamino)pyridin-2(1H)-one at ≥98% purity from ISO-certified suppliers with defined storage and handling specifications [REFS-4, REFS-5] provides a reliable starting material for process chemistry and scale-up. The compound's solid physical form and well-characterized properties facilitate accurate weighing and reproducible reaction yields, which is critical when performing milligram- to gram-scale syntheses in a regulated environment .

Technical Documentation Hub

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